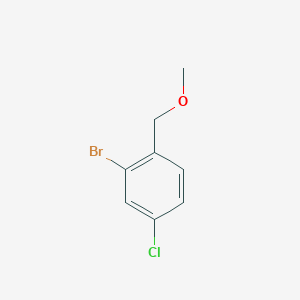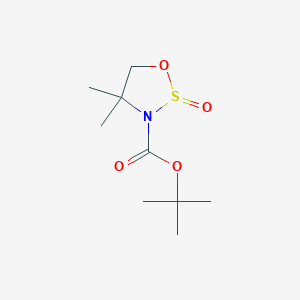
2-Bromo-4-chloro-1-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-1-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(methoxymethyl)benzene can be achieved through several methods. One common approach involves the bromination and chlorination of a suitable benzene derivative, followed by the introduction of the methoxymethyl group. For instance, starting with 4-chloro-1-(methoxymethyl)benzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-1-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-4-chloro-1-(methoxymethyl)benzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-1-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-1-(methoxymethyl)benzene involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxymethyl group can also participate in various chemical transformations, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-chloro-4-methoxybenzene: Similar in structure but with a methoxy group instead of a methoxymethyl group.
4-Bromo-2-chloro-1-(methoxymethyl)benzene: Positional isomer with different substitution pattern on the benzene ring.
2-Bromo-4-chloro-1-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a methoxymethyl group.
Uniqueness
2-Bromo-4-chloro-1-(methoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a methoxymethyl group. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H8BrClO |
|---|---|
Molekulargewicht |
235.50 g/mol |
IUPAC-Name |
2-bromo-4-chloro-1-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HVYUTWZZFTVXJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)


![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)
![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)


![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)

